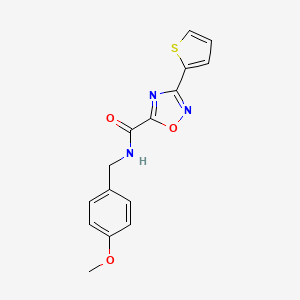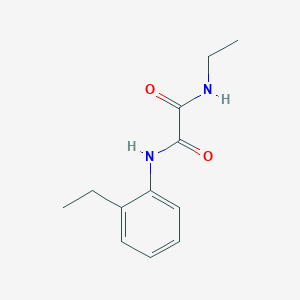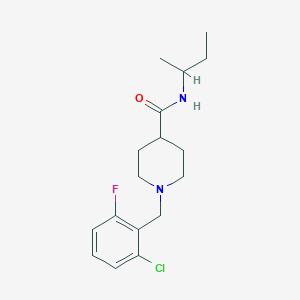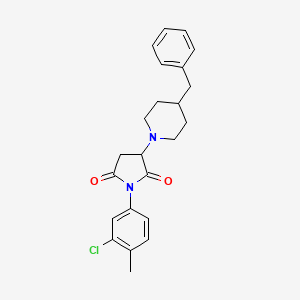![molecular formula C12H15BrN2O3S B5031327 methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide](/img/structure/B5031327.png)
methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide, also known as mebendazole hydrobromide, is a synthetic compound that is commonly used as an anthelmintic drug. It belongs to the benzimidazole class of compounds and is commonly used to treat parasitic infections in both humans and animals.
Mecanismo De Acción
Mebendazole hydrobromide works by binding to tubulin, a protein that is essential for the formation of microtubules in cells. By binding to tubulin, methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide hydrobromide prevents the formation of microtubules, which are necessary for cell division and growth. This leads to the death of the parasite or cancer cell.
Biochemical and Physiological Effects:
Mebendazole hydrobromide has been shown to have a low toxicity profile in humans and animals. It is well-tolerated and has few side effects. In addition to its antiparasitic and anticancer properties, methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide hydrobromide has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide hydrobromide is its broad-spectrum activity against a wide range of parasitic infections and cancer types. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide hydrobromide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide hydrobromide. One area of interest is the development of new formulations that improve the solubility and bioavailability of the compound. Another area of interest is the investigation of methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide hydrobromide as a potential treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, there is ongoing research into the mechanisms of action of methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide hydrobromide, which could lead to the development of new drugs with similar properties.
Métodos De Síntesis
Mebendazole hydrobromide is synthesized by reacting 5-ethoxy-2-mercaptobenzimidazole with methyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting compound is then treated with hydrobromic acid to form methyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrobromide hydrobromide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Mebendazole hydrobromide has been extensively studied for its antiparasitic properties. It has been shown to be effective against a wide range of parasitic infections, including pinworms, whipworms, roundworms, and hookworms. Mebendazole hydrobromide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and is currently being investigated as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S.BrH/c1-3-17-8-4-5-9-10(6-8)14-12(13-9)18-7-11(15)16-2;/h4-6H,3,7H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBDOKSCYLXRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5031273.png)
![1-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5031274.png)
![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5031281.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-[(methylthio)acetyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5031282.png)
![3-bromo-N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5031293.png)




![1,1'-[(2,6-dimethyl-5-hepten-1-yl)imino]di(2-propanol)](/img/structure/B5031333.png)


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5031350.png)